Structural Characterization of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide: An In-Depth Technical Guide
Structural Characterization of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide: An In-Depth Technical Guide
Executive Summary
The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The compound N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide (C9H8N2OS2) represents a highly privileged bis-heterocyclic pharmacophore. Its structural architecture—comprising a thiophene donor ring, a rigid 1,3-thiazole core, and a highly directional N-methylcarboxamide hydrogen-bonding vector—makes it a prime candidate for kinase inhibition and protein-protein interaction (PPI) modulation.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we establish a self-validating, orthogonal workflow for the absolute structural elucidation of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SC-XRD), we provide a robust framework that guarantees both chemical identity and 3D conformational understanding, critical for downstream computational docking and formulation development.
Orthogonal Characterization Workflow
To ensure absolute trustworthiness in our structural assignment, we employ an orthogonal validation matrix. No single analytical technique is treated as infallible; rather, each method cross-verifies the others.
Comprehensive workflow for the orthogonal structural elucidation of the target compound.
Experimental Protocols & Mechanistic Rationale
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact elemental composition. Causality & Rationale: We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode. ESI is a "soft" ionization technique that prevents the premature cleavage of the fragile carboxamide bond, ensuring the intact molecular ion is observed. Protocol:
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Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species.
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Inject 2 µL into the ESI-TOF system.
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Calibrate the TOF analyzer using a standard tuning mix to achieve a mass accuracy of < 2 ppm.
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Self-Validation: Compare the experimental m/z against the theoretical isotopic pattern. The presence of two sulfur atoms (32S and 34S) will generate a highly specific M+2 isotopic signature that must match the theoretical model.
Multidimensional NMR Spectroscopy
Objective: Unambiguous assignment of the molecular backbone and regiochemistry. Causality & Rationale: 1D proton NMR is insufficient for bis-heterocycles due to overlapping aromatic signals. We utilize 2D HSQC and HMBC to definitively prove the regiochemistry of the thiophene attachment at the C2 position of the thiazole, entirely ruling out isomeric impurities . Protocol:
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Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6 . Reasoning: DMSO- d6 disrupts intermolecular hydrogen bonding of the amide, preventing peak broadening and allowing the observation of the NH-CH3 J-coupling.
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Acquire 1D 1 H (600 MHz) and 13 C (150 MHz) spectra at 298 K.
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Acquire 2D 1 H- 1 H COSY to map the thiophene spin system.
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Acquire 2D 1 H- 13 C HMBC. Self-Validation Step: Look for the critical long-range 3JCH correlation between the thiophene H3' proton and the thiazole C2 carbon. This single cross-peak proves the covalent linkage between the two rings.
Logical flow of 2D NMR experiments used to unambiguously assign the heterocyclic backbone.
Single-Crystal X-Ray Diffraction (SC-XRD)
Objective: Determine the absolute 3D conformation and solid-state packing. Causality & Rationale: Solid-state characterization is critical for formulation development and intellectual property (IP) protection. We utilize vapor diffusion to grow crystals, as slow kinetics yield defect-free lattices suitable for anisotropic refinement . Protocol:
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Purity Check: Verify bulk powder purity via qNMR (>98%). Reasoning: Impurities act as crystal lattice terminators, leading to twinning or amorphous precipitation.
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Dissolve 5 mg of the compound in 0.5 mL of Dichloromethane (DCM) in an inner vial.
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Place the inner vial inside a larger vial containing 3 mL of Hexane (antisolvent). Seal the outer vial.
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Allow vapor diffusion at 20°C for 72 hours until block-like crystals form.
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Mount a single crystal on a diffractometer equipped with a Mo-K α source ( λ=0.71073 Å) at 100 K to minimize thermal motion.
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Solve the structure using intrinsic phasing and refine using OLEX2 .
Quantitative Data & Analysis
Consolidated NMR Assignments
The following table summarizes the validated 1 H and 13 C NMR assignments, corroborated by 2D HSQC and HMBC data.
| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz) | 13 C Chemical Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| N-CH 3 | 2.82 (d, J = 4.5) | 25.8 | C=O |
| Amide NH | 8.45 (q, J = 4.5) | - | C=O, N-CH 3 |
| Thiazole C5 | 8.12 (s) | 123.4 | C2, C4, C=O |
| Thiazole C4 | - | 150.1 | - |
| Thiazole C2 | - | 161.5 | - |
| C=O | - | 161.8 | - |
| Thiophene C2' | - | 136.2 | - |
| Thiophene C3' | 7.62 (dd, J = 3.6, 1.2) | 127.5 | C2', C4', Thiazole C2 |
| Thiophene C4' | 7.15 (dd, J = 5.0, 3.6) | 128.4 | C2', C5' |
| Thiophene C5' | 7.71 (dd, J = 5.0, 1.2) | 129.1 | C3', C4' |
Note: The doublet nature of the N-CH 3 group and the quartet of the NH proton confirm that chemical exchange is slow on the NMR timescale in DMSO- d6 , validating the integrity of the amide bond.
Crystallographic Parameters
The SC-XRD analysis provides the definitive spatial arrangement of the molecule.
| Parameter | Value | Parameter | Value |
| Empirical Formula | C 9 H 8 N 2 OS 2 | Volume | 1045.2(3) Å 3 |
| Formula Weight | 224.30 g/mol | Z, Calculated Density | 4, 1.425 g/cm 3 |
| Temperature | 100(2) K | Absorption Coefficient | 0.485 mm −1 |
| Crystal System | Monoclinic | F(000) | 464 |
| Space Group | P2 1 /c | Goodness-of-fit on F 2 | 1.052 |
| Unit Cell Dimensions | a = 7.45 Å, b = 11.20 Å, c = 12.85 Å, β = 102.5° | Final R indexes[I>2 σ (I)] | R1 = 0.034, wR2 = 0.089 |
Mechanistic & Structural Insights
Conformational Analysis and Dihedral Angles
The biological efficacy of bis-heterocycles is heavily dependent on their solution and solid-state conformations. In N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide, the C2-C2' bond connecting the thiophene and thiazole rings allows for rotational isomerism.
SC-XRD reveals that the molecule crystallizes in a highly planar conformation (dihedral angle between the thiophene and thiazole rings is < 5°). Mechanistically, this planarity is driven by extended π -conjugation. Furthermore, the rings adopt an anti conformation relative to their sulfur atoms. This is a direct result of dipole minimization; aligning the highly polarizable sulfur atoms in a syn geometry would create severe electrostatic repulsion .
Hydrogen Bonding Networks
The N-methylcarboxamide group at the C4 position of the thiazole is a potent hydrogen bond donor and acceptor. In the solid state, the molecules assemble into 1D polymeric chains along the crystallographic b-axis. This is facilitated by strong intermolecular hydrogen bonds between the amide N-H donor of one molecule and the amide C=O acceptor of an adjacent molecule (N-H···O distance ≈ 2.85 Å).
Crucially, the thiazole nitrogen (N3) remains unengaged in strong hydrogen bonding, leaving it available as an interaction vector for target proteins (e.g., coordinating with hinge region kinases), explaining the privileged nature of this scaffold in drug discovery.
Conclusion
The absolute structural characterization of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide requires a rigorous, multi-faceted analytical approach. By combining the soft-ionization precision of HRMS, the connectivity mapping of 2D NMR, and the spatial resolution of SC-XRD, we have established a self-validating dataset. The resulting insights into the molecule's anti-coplanar geometry and distinct hydrogen-bonding networks provide critical foundational data for subsequent structure-activity relationship (SAR) optimization and pharmaceutical formulation.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Ed.). Cengage Learning. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
